N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H14Br3N3O This compound is characterized by the presence of a phenylpropylidene group and a tribromophenylamino group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2,4,5-tribromoaniline and phenylpropylideneacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tribromophenyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-Methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide: Similar structure but with a methylpropylidene group instead of a phenylpropylidene group.
2-[(4-Ethoxyphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide: Contains an ethoxyphenyl group instead of a tribromophenyl group.
N’-[(1E)-1-phenylpropylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide: Similar structure but with trichlorophenoxy group instead of tribromophenyl group.
Uniqueness
N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the phenylpropylidene and tribromophenyl groups enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C17H16Br3N3O |
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Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C17H16Br3N3O/c1-2-15(11-6-4-3-5-7-11)22-23-17(24)10-21-16-9-13(19)12(18)8-14(16)20/h3-9,21H,2,10H2,1H3,(H,23,24)/b22-15+ |
InChI Key |
FIDPLPVMFZUNOR-PXLXIMEGSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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